"Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate" molecular structure
"Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate" molecular structure
An in-depth technical analysis and laboratory guide for the synthesis, characterization, and application of the bifunctional chemical scaffold Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate .
Executive Summary: The Strategic Value of sp³-Rich Scaffolds
In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to reduce clinical attrition. High fraction sp³ (Fsp³) correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability.
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate (CAS: 1094301-16-2) serves as a highly versatile, sp³-enriched bifunctional building block. As a Senior Application Scientist, I frequently leverage this scaffold when designing libraries for complex targets like kinases or GPCRs. The molecule offers two orthogonal reactive handles—an electrophilic ethyl ester and a nucleophilic/oxidizable primary hydroxyl—separated by a conformationally defined piperidine ring. This spatial separation allows for the modular construction of extended pharmacophores without steric clashing.
Physicochemical Profiling and Structural Logic
Before deploying any scaffold in a synthetic campaign, it is critical to establish its baseline physicochemical parameters. The structural logic of this molecule relies on the tertiary amine acting as a basic center (pKa ~8.5-9.0), which can improve solubility via salt formation, while the ester and hydroxyl groups provide vectors for divergent synthesis.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Strategic Implication |
|---|---|---|
| IUPAC Name | Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 1094301-16-2 | Unique identifier for sourcing [1]. |
| Molecular Formula | C₁₀H₁₉NO₃ | Predicts mass-to-charge ratio for LC-MS. |
| Molecular Weight | 201.26 g/mol | Low MW allows for extensive derivatization while remaining under Lipinski's 500 Da limit. |
| SMILES String | O=C(OCC)CN1CCC(CO)CC1 | Enables computational docking and structural queries [2]. |
| H-Bond Donors (HBD) | 1 (Hydroxyl) | Favorable for target binding; easily masked if membrane permeability is an issue. |
| H-Bond Acceptors (HBA) | 4 (Ester O, Hydroxyl O, Amine N) | Provides multiple interaction points for kinase hinge regions or GPCR pockets. |
| Topological Polar Surface Area | 49.8 Ų | Excellent baseline TPSA; leaves ~90 Ų budget for further additions before hitting permeability limits. |
Synthetic Methodology & Mechanistic Causality
The most robust and scalable route to this scaffold is the bimolecular nucleophilic substitution (Sₙ2) of piperidin-4-ylmethanol with ethyl bromoacetate. This methodology is heavily utilized in the synthesis of complex macrocycles and targeted inhibitors [3].
Experimental Protocol: Self-Validating Sₙ2 Alkylation
The following protocol is designed to be self-validating, meaning each step contains an observable metric to ensure the reaction is proceeding correctly.
-
Step 1: Reagent Preparation (Heterogeneous Setup)
-
Action: Suspend piperidin-4-ylmethanol (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) to achieve a 0.5 M concentration. Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol).
-
Causality: THF is a polar aprotic solvent that solvates the potassium cation, leaving the carbonate anion highly active. K₂CO₃ is chosen over stronger bases (like NaH or NaOH) because it is insoluble in THF, creating a heterogeneous mixture that slowly scavenges generated HBr without causing base-catalyzed hydrolysis of the incoming ethyl ester.
-
-
Step 2: Electrophile Addition (Thermal Control)
-
Action: Cool the suspension to 0 °C using an ice bath. Add ethyl bromoacetate (1.05 eq, 10.5 mmol) dropwise over 15 minutes.
-
Causality: The Sₙ2 displacement is exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses over-alkylation (quaternary ammonium salt formation).
-
-
Step 3: Reaction Monitoring (TLC Validation)
-
Action: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1).
-
Self-Validation: Stain the TLC plate with Ninhydrin. The starting piperidine (a secondary amine) will stain deep purple/red. The product (a tertiary amine) will show a significantly weaker, yellowish-brown stain at a higher Retention Factor (Rf), confirming conversion.
-
-
Step 4: Workup and Isolation
-
Action: Filter the suspension through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure. Partition the resulting oil between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The mild basic aqueous wash ensures any residual HBr is neutralized, while the organic extraction isolates the target scaffold in high purity (>90% crude).
-
Caption: Workflow for the SN2 N-alkylation synthesis of the piperidine scaffold.
Orthogonal Functionalization in Drug Discovery
The true power of Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate lies in its orthogonal reactivity. "Orthogonal" means that one functional group can be modified without affecting the other, allowing for rapid library generation [4].
-
Vector A: The Ethyl Ester (Amidation Pathway) The ester can be selectively saponified using Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature. The resulting carboxylic acid is a prime candidate for amide coupling (using reagents like HATU and DIPEA) with diverse primary or secondary amines. This pathway is frequently used to attach the scaffold to kinase hinge-binding motifs.
-
Vector B: The Primary Hydroxyl (Etherification/Oxidation Pathway) The primary alcohol can be oxidized to an aldehyde using Dess-Martin Periodinane (DMP), setting the stage for reductive amination. Alternatively, it can be converted to a mesylate (using MsCl/Et₃N) and displaced by a nucleophile, or coupled directly to phenols via the Mitsunobu reaction.
Caption: Orthogonal derivatization pathways for the bifunctional piperidine scaffold.
Analytical Characterization Standards
To ensure the integrity of the synthesized scaffold before downstream derivatization, rigorous analytical validation is required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the expected mass is [M+H]⁺ = 202.1 m/z. The presence of the tertiary amine ensures excellent ionization efficiency.
-
Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
-
δ 4.18 (q, J = 7.1 Hz, 2H): Confirms the -O-CH₂ -CH₃ of the ethyl ester.
-
δ 3.50 (d, J = 6.5 Hz, 2H): Confirms the -CH₂ -OH adjacent to the piperidine C4 position.
-
δ 3.18 (s, 2H): Confirms the N-CH₂ -C(=O) bridging methylene.
-
δ 1.28 (t, J = 7.1 Hz, 3H): Confirms the -O-CH₂-CH₃ of the ethyl ester.
-
Diagnostic Note: The disappearance of the broad secondary amine N-H peak (originally ~2.5 ppm in the starting material) and the appearance of the 3.18 ppm singlet definitively prove successful N-alkylation.
-
References
- WIPO. "Inhibitors of KIF18A and Uses Thereof.
- USPTO. "6-oxa-3,9,15-triaza-bicyclo[9.3.1]pentadeca-1(14),11(15),12-triene derivatives based compounds and their application.

![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](https://www.medchemexpress.com/cas_images/1094301-16-2.gif)



